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Compound of Interest

Compound Name: Methyl 4-bromo-3-formylbenzoate

Cat. No.: B1322973

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the
compound Methyl 4-bromo-3-formylbenzoate. The information detailed herein, including
Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)
data, serves as a crucial resource for the identification, characterization, and quality control of
this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic
analysis of Methyl 4-bromo-3-formylbenzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: *H NMR Spectroscopic Data for Methyl 4-bromo-3-formylbenzoate
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Coupling

Chemical Shift L Number of .
Multiplicity Constant (J) Assignment
(6) ppm Protons
Hz
10.45 S - 1H Ar-CHO
8.25 d 1.8 1H Ar-H
8.05 dd 8.2,1.8 1H Ar-H
7.90 d 8.2 1H Ar-H
3.95 S - 3H -OCHs

Table 2: 13C NMR Spectroscopic Data for Methyl 4-bromo-3-formylbenzoate

Chemical Shift (6) ppm Assignment
191.0 CHO

165.2 C=0 (ester)
139.5 Ar-C

136.2 Ar-C

133.0 Ar-C

131.8 Ar-C

130.5 Ar-C

128.0 Ar-C-Br

52.8 -OCHs

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for Methyl 4-bromo-3-formylbenzoate
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Wavenumber (cm~?) Intensity Assignment

~3000 Medium Aromatic C-H stretch

~2950 Medium Aliphatic C-H stretch (-OCH3)

~1720 Strong C=0 stretch (ester carbonyl)

1690 Strong C=0 stretch (aldehyde
carbonyl)

~1600, ~1475 Medium-Strong Aromatic C=C stretches

~1250 Strong C-O stretch (ester)

~1100 Medium C-Br stretch

Note: The IR data is based on a typical spectrum for this compound and may show slight

variations depending on the experimental conditions.

Mass Spectrometry (MS)

The mass spectrum of Methyl 4-bromo-3-formylbenzoate is expected to show a molecular

ion peak corresponding to its molecular weight. Due to the presence of a bromine atom, a

characteristic M+2 peak of nearly equal intensity to the molecular ion peak will be observed,

arising from the natural isotopic abundance of 7°Br and 8!Br.

Table 4: Predicted Mass Spectrometry Fragmentation for Methyl 4-bromo-3-formylbenzoate

m/z Predicted Fragment lon Notes
Molecular ion peak (due to
242/244 [M]+ _
79Br and 81Br isotopes)
211/213 [M - OCHs]* Loss of the methoxy group
Subsequent loss of carbon
183/185 [M - OCHs - COJ* _
monoxide
155/157 [M-OCHs - CO - COJ* Further fragmentation
76 [CeHa]* Benzene ring fragment
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Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 5-10 mg of Methyl 4-bromo-3-formylbenzoate is
dissolved in 0.5-0.7 mL of a deuterated solvent, typically chloroform-d (CDCIs), in a standard
5 mm NMR tube.

e Instrument Parameters:
o Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is commonly used.

o 'H NMR:

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-32 scans are typically acquired to ensure a good signal-to-noise
ratio.

Relaxation Delay: A delay of 1-2 seconds between scans.

Spectral Width: A spectral width of approximately 12-16 ppm.

o 13C NMR:

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more scans may be necessary due to the lower natural
abundance and sensitivity of the 3C nucleus.

Relaxation Delay: A delay of 2-5 seconds.

Spectral Width: A spectral width of approximately 200-220 ppm.

o Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-
corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent
peak (CDCls: & 7.26 ppm for *H and & 77.16 ppm for 3C).
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Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR):

o A small amount of the solid Methyl 4-bromo-3-formylbenzoate is placed directly onto the
ATR crystal (e.g., diamond or germanium).

o Pressure is applied using a press to ensure good contact between the sample and the
crystal.

e |nstrument Parameters:

o

Spectrometer: A standard FT-IR spectrometer.

[¢]

Spectral Range: 4000-400 cm™1,

Resolution: 4 cm~1.

[¢]

[e]

Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

o Data Acquisition: A background spectrum of the empty ATR crystal is recorded first and
automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

e Sample Introduction (Gas Chromatography - GC-MS):

o A dilute solution of Methyl 4-bromo-3-formylbenzoate in a volatile organic solvent (e.qg.,
dichloromethane or ethyl acetate) is prepared.

o A small volume (typically 1 L) is injected into the gas chromatograph.

o The sample is vaporized and separated on a capillary column (e.g., a non-polar or
medium-polarity column).

« |onization (Electron lonization - EIl):

o As the compound elutes from the GC column, it enters the ion source of the mass
spectrometer.
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o The molecules are bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., a quadrupole).

o Detection: The abundance of each ion is measured by a detector, generating a mass
spectrum.

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the logical
relationships in interpreting the data.
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¢ To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-bromo-3-
formylbenzoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1322973#spectroscopic-data-of-methyl-4-bromo-3-

formylbenzoate-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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